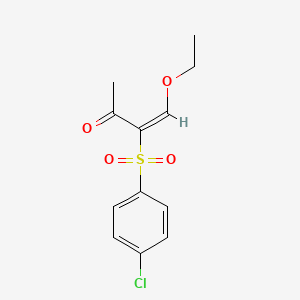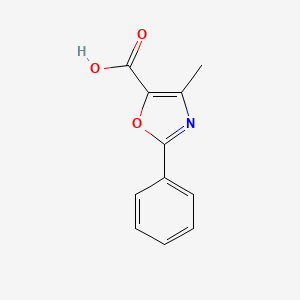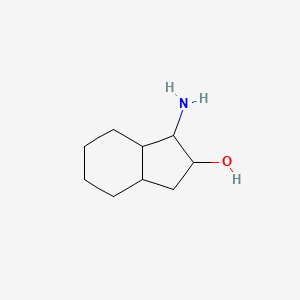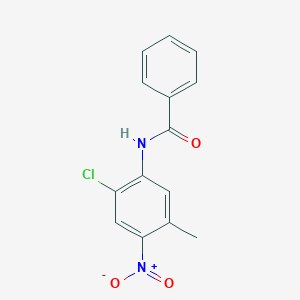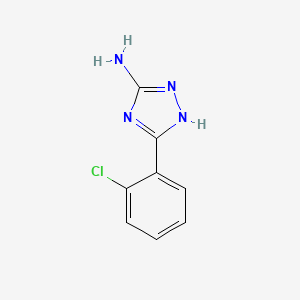
5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
概要
説明
The compound “5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The presence of a chlorophenyl group indicates that it has a chlorine atom substituted onto a phenyl ring .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, triazoles are stable compounds. They are resistant to oxidation and reduction, but can be protonated at the nitrogen .科学的研究の応用
Antimicrobial Applications
5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine: and its derivatives have been extensively studied for their antimicrobial properties. These compounds have shown significant potential in inhibiting the growth of various bacterial and fungal strains. The presence of the triazole ring contributes to the compound’s ability to interfere with the synthesis of essential components of microbial cell membranes, leading to their destruction .
Antifungal Efficacy
In the realm of antifungal research, this compound has demonstrated effectiveness against a range of fungal pathogens. Its mechanism of action often involves disrupting the integrity of the fungal cell wall or inhibiting critical enzymes within the fungal cells, which are vital for their survival and proliferation .
Antimalarial Activity
The triazole class of compounds, to which 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine belongs, has been identified as having potential antimalarial effects. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria, by targeting their metabolic pathways or interfering with their DNA replication .
Antiviral Potential
Research into the antiviral applications of triazole derivatives has shown promise, particularly in the inhibition of viruses at various stages of their life cycle. The structural flexibility of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine allows for the design of analogs that can target viral proteins or nucleic acids .
Anti-inflammatory Properties
The compound’s ability to modulate inflammatory responses has been a subject of interest. It may act on specific inflammatory mediators, thereby reducing inflammation and offering therapeutic potential in diseases characterized by excessive inflammation .
Antioxidant Effects
As an antioxidant, 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine could play a role in neutralizing free radicals and reactive oxygen species. This property is particularly valuable in the prevention of oxidative stress-related diseases and in the protection of biomolecules from oxidative damage .
Antitumor and Anticancer Research
The exploration of this compound in cancer research has revealed its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its interaction with various cellular pathways that regulate cell division and death makes it a candidate for developing new anticancer therapies .
Chemical Synthesis and Material Science
In the field of chemical synthesis and material science, 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine serves as a precursor or intermediate in the synthesis of more complex molecules. Its structural features enable the formation of novel compounds with potential applications in various industries .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(2-chlorophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSNWMVOAUEVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407958 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
54463-89-7 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



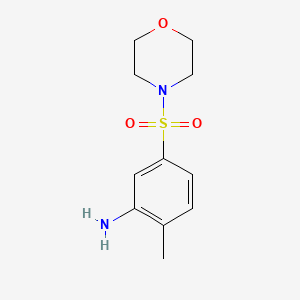
![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
